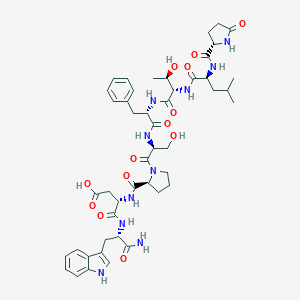
Dakh peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dakh peptide is a type of peptide that has been extensively studied for its therapeutic potential in various diseases. It is a short peptide consisting of 11 amino acids and has been found to exhibit various biological activities. The peptide was first discovered in the venom of the Dendroaspis angusticeps, commonly known as the Eastern green mamba, and has since been synthesized in the laboratory.
Wirkmechanismus
The mechanism of action of Dakh peptide is not fully understood. However, it is believed to interact with cell membranes and disrupt their integrity. This leads to the release of intracellular contents, which can trigger various biological responses.
Biochemische Und Physiologische Effekte
Dakh peptide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. In addition, it has been found to have antimicrobial and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Dakh peptide in lab experiments include its ease of synthesis, low cost, and wide range of biological activities. However, its limitations include its short half-life, poor stability, and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of Dakh peptide. These include:
1. Further investigation of its mechanism of action
2. Development of more stable analogs with improved pharmacokinetic properties
3. Exploration of its potential as a therapeutic agent in various diseases
4. Investigation of its potential as a drug delivery system
5. Study of its interactions with other drugs and compounds.
Conclusion:
In conclusion, Dakh peptide is a short peptide with a wide range of biological activities. It has been extensively studied for its therapeutic potential in various diseases and has been found to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory activities. Although it has some limitations, it has great potential as a therapeutic agent and warrants further investigation.
Synthesemethoden
The synthesis of Dakh peptide can be achieved by using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The process involves the use of protecting groups to prevent unwanted reactions and the activation of amino acids to facilitate peptide bond formation. The final product is purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Dakh peptide has been extensively studied for its therapeutic potential in various diseases. It has been found to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory activities. In addition, it has been shown to have neuroprotective effects and can improve cognitive function.
Eigenschaften
CAS-Nummer |
129204-82-6 |
|---|---|
Produktname |
Dakh peptide |
Molekularformel |
C47H62N10O13 |
Molekulargewicht |
975.1 g/mol |
IUPAC-Name |
(3S)-4-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C47H62N10O13/c1-24(2)18-32(52-41(64)30-15-16-37(60)50-30)44(67)56-39(25(3)59)46(69)54-33(19-26-10-5-4-6-11-26)42(65)55-35(23-58)47(70)57-17-9-14-36(57)45(68)53-34(21-38(61)62)43(66)51-31(40(48)63)20-27-22-49-29-13-8-7-12-28(27)29/h4-8,10-13,22,24-25,30-36,39,49,58-59H,9,14-21,23H2,1-3H3,(H2,48,63)(H,50,60)(H,51,66)(H,52,64)(H,53,68)(H,54,69)(H,55,65)(H,56,67)(H,61,62)/t25-,30+,31+,32+,33+,34+,35+,36+,39+/m1/s1 |
InChI-Schlüssel |
VQOWCJDEBVVPAZ-ZNRROHQQSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Andere CAS-Nummern |
129204-82-6 |
Sequenz |
XLTFSPDW |
Synonyme |
5-Oxo-L-prolyl-L-leucyl-L-threonyl-L-phenylalanyl-L-seryl-L-prolyl-L-α-aspartyl-L-Tryptophanamide; red-pigment-concentrating (Pandalus borealis) 3-L-threonine-7-L-aspartic acid-chromatophorotropin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



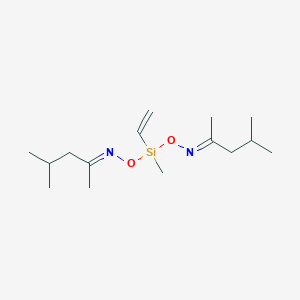
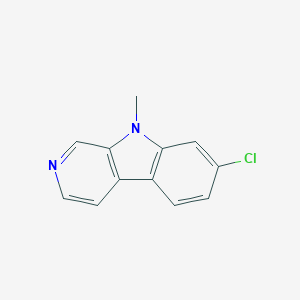
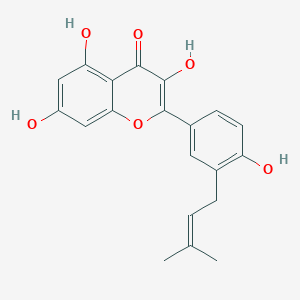
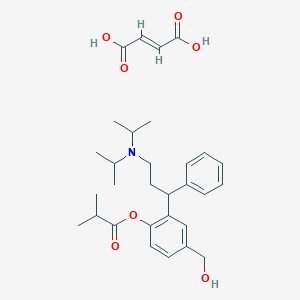
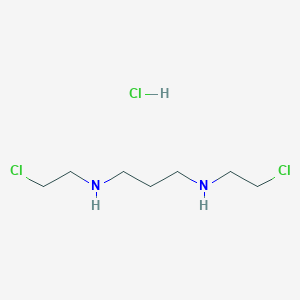
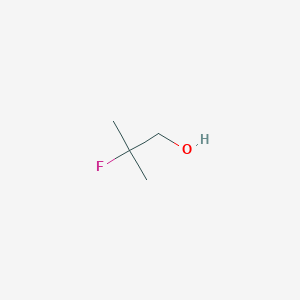
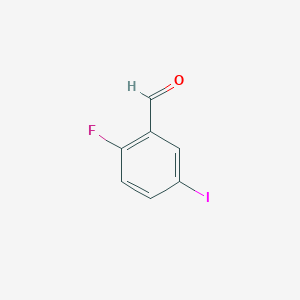
![(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B129805.png)
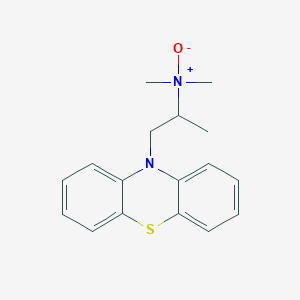
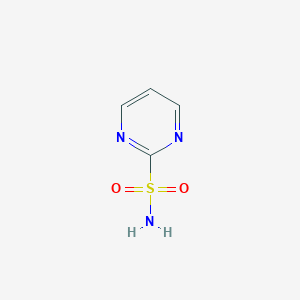
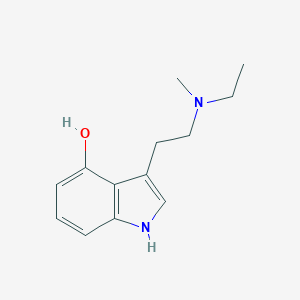
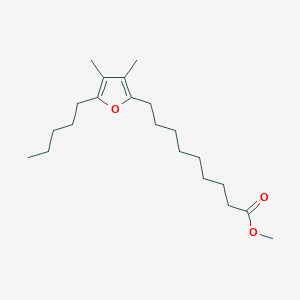
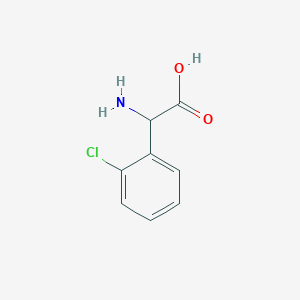
![1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B129826.png)